molecular formula C16H23N5O2S B6784141 N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide

N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide

Cat. No.: B6784141
M. Wt: 349.5 g/mol
InChI Key: LWXKHHHUIILDPH-UHFFFAOYSA-N
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Description

N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide is a complex organic compound that features a thiazole ring and a benzotriazole moiety

Properties

IUPAC Name

N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2S/c1-4-23-10(2)15-17-12(9-24-15)8-21(3)16(22)11-5-6-13-14(7-11)19-20-18-13/h9-11H,4-8H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXKHHHUIILDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C1=NC(=CS1)CN(C)C(=O)C2CCC3=NNN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The benzotriazole moiety is then introduced through a nucleophilic substitution reaction. The final step involves the coupling of the thiazole and benzotriazole units under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the benzotriazole moiety may produce dihydrobenzotriazoles .

Scientific Research Applications

N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The benzotriazole moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the modulation of various biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined structural features of both thiazole and benzotriazole rings. This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a versatile compound for various applications .

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